

Potential for Abuse and Dependence of para-Methylaminorex: A Technical Guide

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Compound of Interest

Compound Name: *para-Methylaminorex*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class, exhibits a significant potential for abuse and dependence. This document provides a comprehensive technical overview of the pharmacological, pharmacokinetic, and behavioral data supporting this assessment. Through a detailed examination of its mechanism of action as a potent monoamine releasing agent, particularly for dopamine and norepinephrine, this guide elucidates the neurobiological underpinnings of its reinforcing effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key behavioral and neurochemical assays are provided to facilitate further research in this area.

Introduction

para-Methylaminorex, also known as 4-MAR or by its street name "U4Euh," first emerged as a designer drug in the 1980s.[1] It is structurally related to aminorex and the more widely known stimulant, methamphetamine. The presence of two chiral centers results in four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form predominantly encountered in recreational use.[2] Its potent psychostimulant effects, coupled with a relatively long duration of action, have contributed to its classification as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1]

This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and addiction science, summarizing the current understanding of 4-MAR's abuse and dependence potential.

Pharmacology

Mechanism of Action

4-MAR functions primarily as a potent substrate-type releasing agent for monoamine neurotransmitters.[1][3] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), causing a non-vesicular release of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[3] This surge in synaptic dopamine and norepinephrine is the primary mechanism underlying its stimulant and reinforcing effects.[4]

Quantitative Pharmacological Data

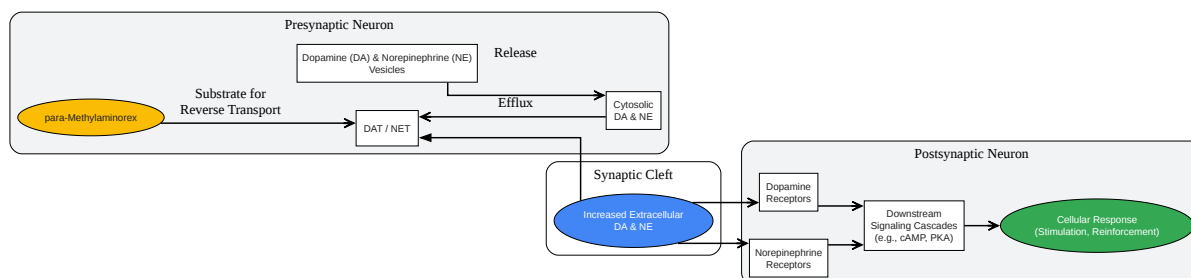
The following table summarizes the in vitro potency of (±)-cis-4-MAR and a related analogue, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR), in inducing monoamine release from rat brain synaptosomes.

Compound	DAT EC50 (nM)	NET EC50 (nM)	SERT EC50 (nM)
(±)-cis-4-MAR	1.7 ± 0.2	4.8 ± 0.9	53.2
(±)-cis-4,4'-DMAR	8.6 ± 1.1	26.9 ± 5.9	18.5 ± 2.8

(Data sourced from
Brandt et al., 2014)[3]

Signaling Pathways

The primary signaling pathway affected by 4-MAR involves the enhanced activation of postsynaptic dopamine and norepinephrine receptors due to increased neurotransmitter availability in the synapse.



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Caption: Mechanism of 4-MAR-induced monoamine release and postsynaptic signaling.

Pharmacokinetics

Pharmacokinetic properties of the four stereoisomers of 4-MAR have been characterized in rats. These differences may contribute to the varied behavioral effects observed between the isomers.

Stereoisomer	Volume of Distribution (L/kg)	Elimination Half-life (min)	Bioavailability (IP)	Bioavailability (Oral)
trans-4S,5S	1.7 - 2.3	35 - 42	32 - 57%	4 - 16%
cis-4R,5S	1.7 - 2.3	35 - 42	32 - 57%	4 - 16%
cis-4S,5R	1.7 - 2.3	35 - 42	32 - 57%	4 - 16%
trans-4R,5R	N/A	118 - 169	100%	83%

(Data sourced from Friström et al., 2002)[2]

Behavioral Studies of Abuse Potential

Intravenous Self-Administration

Intravenous self-administration studies in primates are a gold standard for assessing the reinforcing effects and abuse liability of a substance.

- Experimental Protocol: Intravenous Self-Administration in Rhesus Monkeys
 - Subjects: Adult male rhesus monkeys with indwelling intravenous catheters.
 - Apparatus: Standard operant conditioning chambers equipped with two levers.
 - Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one infusion).
 - Substitution: Once stable responding for cocaine is established, saline is substituted to extinguish responding. Subsequently, different doses of (±)-cis-4-MAR (e.g., 0.0003-0.1 mg/kg/infusion) or vehicle are made available for self-administration.
 - Data Analysis: The number of infusions per session is recorded. A significant increase in responding for a dose of 4-MAR compared to vehicle indicates reinforcing effects.[5]

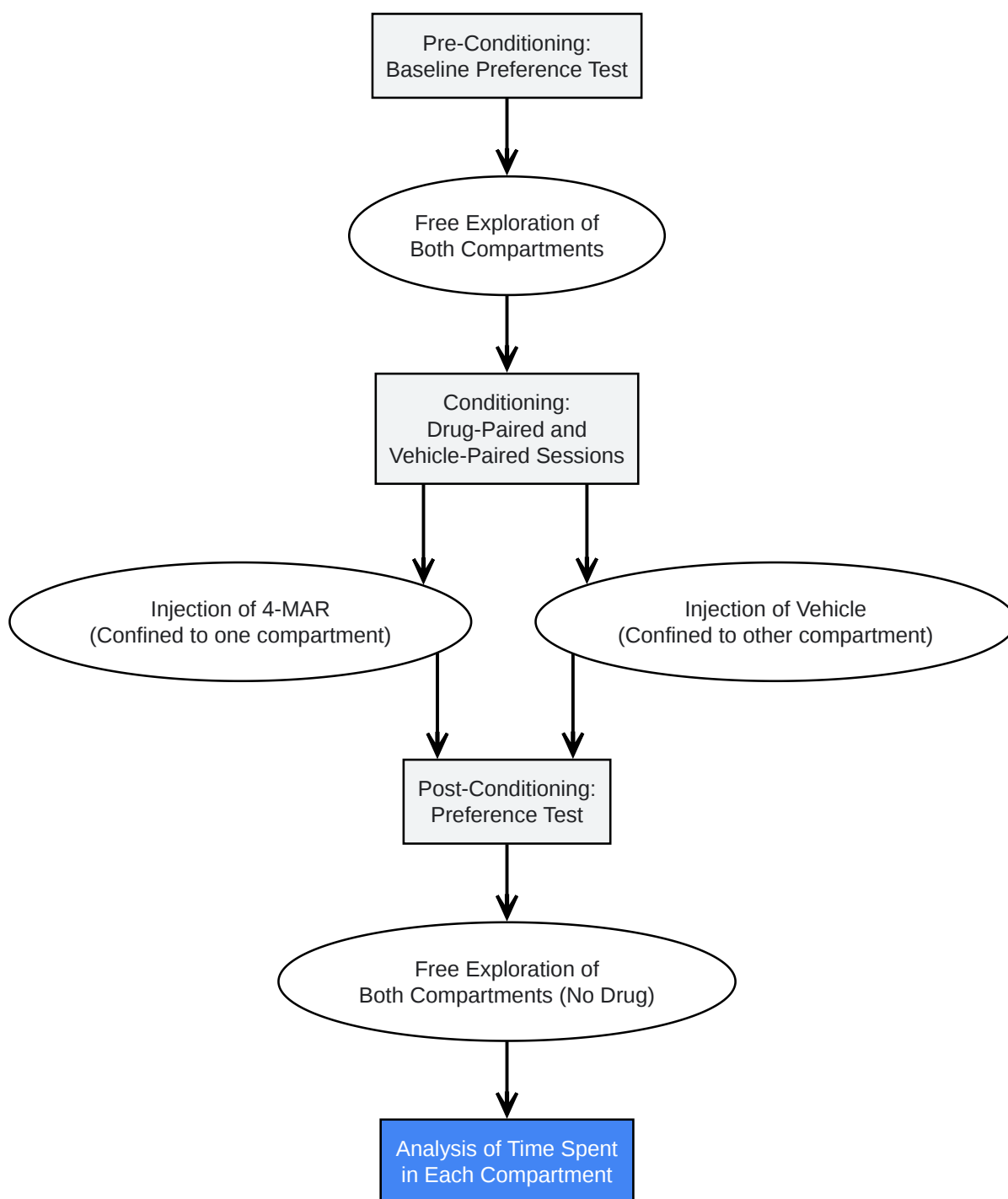
Studies have shown that rhesus monkeys will readily self-administer (\pm)-cis-4-MAR, with patterns of intake similar to those observed with cocaine, confirming its high abuse potential.^[5]

Conditioned Place Preference

Conditioned place preference (CPP) is a behavioral paradigm used to measure the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.

- Experimental Protocol: Conditioned Place Preference in Rats
 - Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
 - Pre-conditioning Phase: On the first day, rats are allowed to freely explore both compartments to determine any baseline preference.
 - Conditioning Phase: Over several days, rats receive an injection of a specific dose of a 4-MAR stereoisomer (e.g., 0.3-3 mg/kg, s.c.) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
 - Post-conditioning (Test) Phase: On the test day, rats are placed in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
 - Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase and/or compared to a vehicle-treated control group indicates that the drug has rewarding properties.^[6]

All four stereoisomers of 4-MAR have been shown to induce conditioned place preference in rodents, further supporting its rewarding effects.^[1]



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Caption: Experimental workflow for the Conditioned Place Preference paradigm.

Drug Discrimination

Drug discrimination studies in animals are used to assess the subjective effects of a drug.

- Experimental Protocol: Drug Discrimination in Rats
 - Training: Rats are trained to discriminate between an injection of a known stimulant, such as S(+)-amphetamine (e.g., 1 mg/kg), and a saline injection. They are trained to press one of two levers for a food reward depending on which substance was administered.
 - Testing: Once the discrimination is learned, rats are tested with various doses of the 4-MAR stereoisomers to see which lever they press.
 - Data Analysis: If the rats predominantly press the amphetamine-appropriate lever after receiving a dose of 4-MAR, it is said to have generalized to the amphetamine stimulus, indicating similar subjective effects. The ED50 is the dose at which the drug produces 50% of the maximum drug-appropriate responding.^[7]

All four stereoisomers of 4-MAR generalize to the discriminative stimulus effects of amphetamine, with the following rank order of potency: trans(4S,5S) > cis(4S,5R) ≈ cis(4R,5S) > trans(4R,5R).^[7]

Stereoisomer	Drug Discrimination ED50 (mg/kg) vs. S(+)-Amphetamine
trans(4S,5S)	0.25
cis(4S,5R)	1.2
cis(4R,5S)	1.5
trans(4R,5R)	> 1.5 (incomplete substitution at 15 min)

(Data sourced from Glennon & Misenheimer, 1990)^[7]

Dependence and Withdrawal

While there is a lack of formal clinical studies on 4-MAR dependence and withdrawal in humans, anecdotal reports from recreational users describe a long duration of action (up to 12-16 hours) followed by a "crash" characterized by fatigue and dysphoria.^{[4][6]} Some users

report a lack of craving for redosing compared to methamphetamine, while others describe it as having a smooth comedown.[4][5]

The neurobiological mechanisms of psychostimulant withdrawal are generally characterized by a hypodopaminergic state, leading to anhedonia, fatigue, and depression. It is plausible that withdrawal from chronic 4-MAR use would involve similar neuroadaptations in the mesolimbic dopamine system.

Neurotoxicity

Some studies have suggested that 4-MAR may have neurotoxic potential, particularly towards serotonergic systems, as evidenced by a reduction in tryptophan hydroxylase activity.[8]

However, it appears to be less neurotoxic to dopaminergic neurons compared to methamphetamine.[9]

Conclusion

The available preclinical data strongly indicate that **para-Methylaminorex** possesses a high potential for abuse and the development of dependence. Its potent activity as a dopamine and norepinephrine releasing agent, coupled with demonstrated reinforcing effects in robust animal models of addiction, underscores the significant public health risks associated with its non-medical use. Further research is warranted to fully characterize the long-term neurobiological consequences of 4-MAR use, including the specific mechanisms of withdrawal and potential neurotoxicity in humans. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers investigating these and other aspects of this potent psychostimulant.

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